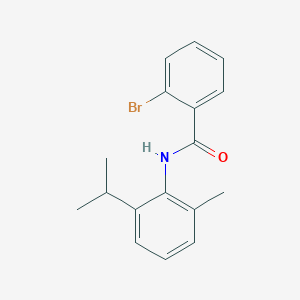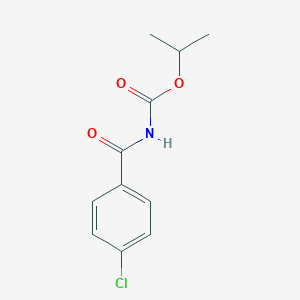
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide, also known as BIMP, is a chemical compound that has been the subject of scientific research due to its potential use in drug development.
Mechanism of Action
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can cause changes in gene expression that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds in the body.
Advantages and Limitations for Lab Experiments
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize, and it has been found to be relatively stable under a variety of conditions. However, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has some limitations as well. It is highly toxic and must be handled with care, and its solubility in water is limited, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One area of interest is the development of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide's effects on other enzymes and pathways in the body, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide and its potential therapeutic applications.
Synthesis Methods
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-isopropyl-6-methylaniline with bromine to form 2-bromo-6-isopropylacetanilide. This compound is then reacted with benzoyl chloride to produce 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide.
Scientific Research Applications
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been the subject of scientific research due to its potential use as an anti-cancer agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory diseases and pain.
properties
Product Name |
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
InChI Key |
NDCKEWGRNWKYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)